molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole

Cat. No.: B6496813
CAS No.: 1455679-25-0
M. Wt: 203.24 g/mol
InChI Key: NBKRXKODKZLHEL-UHFFFAOYSA-N
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Description

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole typically involves the reaction of 2-methylphenol with an appropriate oxazole precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methylphenoxy)methyl]-2-furoic acid
  • 5-(2-Ethylphenoxy)-2-furoic acid
  • 3-Methyl-5-(phenoxymethyl)-2-furoic acid
  • 5-(2-Bromo-4-methylphenoxy)-2-furoic acid

Uniqueness

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRXKODKZLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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